3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
CAS No.: 2034154-92-0
Cat. No.: VC2737204
Molecular Formula: C18H22N2O4S2
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034154-92-0 |
|---|---|
| Molecular Formula | C18H22N2O4S2 |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C11H14N2OS.C7H8O3S/c1-4-13-9-8(14-3)6-5-7(2)10(9)15-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,12H,4H2,1-3H3;2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | CDCDSYYDNOJBGB-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=CC(=C2SC1=N)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O |
| Canonical SMILES | CCN1C2=C(C=CC(=C2SC1=N)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Chemical Identity and Basic Properties
The chemical identity of this compound is clearly established through various chemical identifiers and fundamental properties. These standardized identifiers assist researchers in unambiguously identifying and referring to this specific chemical entity across different scientific platforms and databases. The benzothiazole core provides a scaffold that can be modified for various applications in organic synthesis and medicinal chemistry research.
The basic physical and chemical properties of 3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate are summarized in the following comprehensive table:
| Property | Value |
|---|---|
| CAS Number | 2034154-92-0 |
| Product Name | 3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate |
| Molecular Formula | C18H22N2O4S2 |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C11H14N2OS.C7H8O3S/c1-4-13-9-8(14-3)6-5-7(2)10(9)15-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,12H,4H2,1-3H3;2-5H,1H3,(H,8,9,10) |
| Standard InChIKey | CDCDSYYDNOJBGB-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=CC(=C2SC1=N)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O |
| Canonical SMILES | CCN1C2=C(C=CC(=C2SC1=N)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O |
| PubChem Compound | 91623641 |
This comprehensive set of identifiers allows for precise recognition of the compound across various chemical databases and literature sources. The molecular formula indicates the exact atomic composition, while the structural identifiers such as SMILES and InChI provide detailed information about the arrangement of atoms and bonds within the molecule.
Structural Characteristics and Features
The molecular structure of 3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is characterized by several key features that contribute to its chemical behavior and potential applications. The compound consists of two main components: the benzothiazole-based cation and the 4-methylbenzenesulfonate anion.
The benzothiazole component features a fused ring system consisting of a benzene ring and a thiazole ring. This bicyclic core structure is substituted with several functional groups that define the specific derivative: an ethyl group at position 3, a methoxy group at position 4, and a methyl group at position 7. Additionally, the 2-position contains an imine group (=N-), which contributes to the compound's basicity and potential for hydrogen bonding interactions.
Physical and Chemical Properties
Solubility and Physical State
3-Ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate exists as a solid at room temperature, consistent with its salt structure. The compound's solubility profile is influenced by both the heterocyclic cation and the tosylate counterion. Generally, such tosylate salts demonstrate improved solubility in polar solvents compared to their free base counterparts. The compound is expected to exhibit moderate solubility in solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which are commonly used in research settings.
The presence of the 4-methylbenzenesulfonate counterion typically enhances water solubility compared to the free base form of the benzothiazole component. This improved aqueous solubility can be advantageous for certain applications, particularly in biological testing and pharmaceutical formulation development.
Stability Considerations
For long-term storage, the compound should be kept in a tightly closed container, protected from light, moisture, and extreme temperatures. These precautions help maintain the structural integrity and purity of the compound for research purposes.
3-Ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate represents an interesting compound within the benzothiazole family, characterized by its unique substitution pattern and salt structure. The compound's specific chemical identity is well-established through various standardized identifiers, allowing researchers to unambiguously reference this specific chemical entity across scientific platforms.
The structural features of this compound, including its benzothiazole core and multiple functional groups, suggest potential applications in various research areas, particularly in pharmaceutical development and organic synthesis. While specific biological activities for this exact compound would need to be established through dedicated testing, the benzothiazole scaffold itself has demonstrated diverse biological activities that make it a promising structural motif in drug discovery efforts.
For researchers working with this compound, understanding its basic properties, synthesis approaches, and safety considerations is essential for effective and safe utilization. Proper handling, storage, and experimental procedures should be implemented to maximize research outcomes while minimizing potential risks.
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